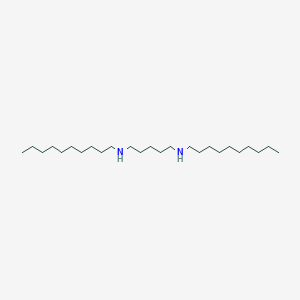
N~1~,N~5~-Didecylpentane-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~5~-Didecylpentane-1,5-diamine is an organic compound belonging to the class of diamines It consists of a pentane backbone with two decyl groups attached to the nitrogen atoms at positions 1 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Didecylpentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with decyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine groups of pentane-1,5-diamine attack the decyl halides, resulting in the formation of N1,N~5~-Didecylpentane-1,5-diamine.
Industrial Production Methods
Industrial production of N1,N~5~-Didecylpentane-1,5-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~5~-Didecylpentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
N~1~,N~5~-Didecylpentane-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~5~-Didecylpentane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~5~-Dimethylpentane-1,5-diamine
- N~1~,N~5~-Diethylpentane-1,5-diamine
- N~1~,N~5~-Dipropylpentane-1,5-diamine
Uniqueness
N~1~,N~5~-Didecylpentane-1,5-diamine is unique due to its longer decyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for forming micelles or other self-assembled structures. These properties make it particularly useful in applications requiring amphiphilic molecules, such as surfactants and drug delivery systems.
Propiedades
Número CAS |
58293-41-7 |
|---|---|
Fórmula molecular |
C25H54N2 |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
N,N'-didecylpentane-1,5-diamine |
InChI |
InChI=1S/C25H54N2/c1-3-5-7-9-11-13-15-18-22-26-24-20-17-21-25-27-23-19-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
Clave InChI |
DZMFEKCZRQEHGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCCCCNCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)


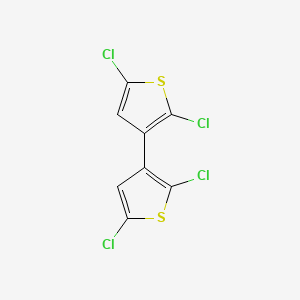
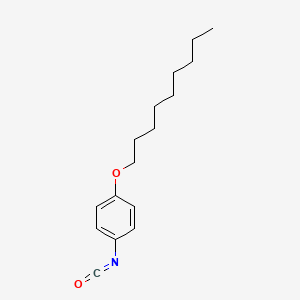


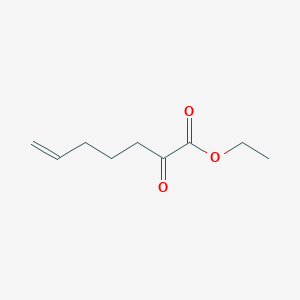
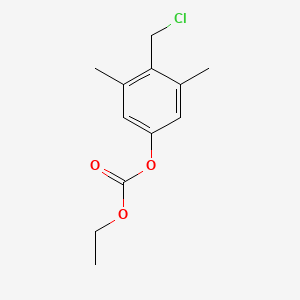
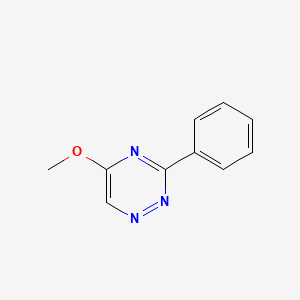
![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)

